molecular formula C20H15F3N2O2S B12274846 Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B12274846
M. Wt: 404.4 g/mol
InChI Key: LNJDUKVVHUPGCW-UHFFFAOYSA-N
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Description

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and inflammation .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is unique due to its combination of a pyrimidine ring with phenyl and trifluoromethyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H15F3N2O2S/c1-27-18(26)15-9-7-13(8-10-15)12-28-19-24-16(14-5-3-2-4-6-14)11-17(25-19)20(21,22)23/h2-11H,12H2,1H3

InChI Key

LNJDUKVVHUPGCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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